molecular formula C19H28N4O2 B2630460 3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea CAS No. 923095-71-0

3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea

Cat. No.: B2630460
CAS No.: 923095-71-0
M. Wt: 344.459
InChI Key: XETRWOVQIAQOCB-UHFFFAOYSA-N
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Description

3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is a complex organic compound that features an indole core, a piperidine ring, and a urea linkage

Scientific Research Applications

3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmacology: It may act as a ligand for various receptors, aiding in the study of receptor-ligand interactions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Urea Linkage Formation: The final step involves the formation of the urea linkage by reacting the indole and piperidine intermediates with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-diones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Substituted indole derivatives.

Mechanism of Action

The mechanism of action of 3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The indole core may interact with various enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The urea linkage may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
  • (2-methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine

Uniqueness

3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is unique due to its combination of an indole core, a piperidine ring, and a urea linkage This combination provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds

Properties

IUPAC Name

3-[1-(2-methoxyethyl)indol-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-21-10-8-15(9-11-21)22(2)19(24)20-17-14-23(12-13-25-3)18-7-5-4-6-16(17)18/h4-7,14-15H,8-13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETRWOVQIAQOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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